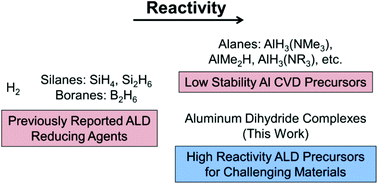Aluminum dihydride complexes and their unexpected application in atomic layer deposition of titanium carbonitride films†
Dalton Transactions Pub Date: 2018-07-13 DOI: 10.1039/C8DT02508H
Abstract
Aluminum dihydride complexes containing amido-amine ligands were synthesized and evaluated as potential reducing precursors for thermal atomic layer deposition (ALD). Highly volatile monomeric complexes AlH2(tBuNCH2CH2NMe2) and AlH2(tBuNCH2CH2NC4H8) are more thermally stable than common Al hydride thin film precursors such as AlH3(NMe3). ALD film growth experiments using TiCl4 and AlH2(tBuNCH2CH2NMe2) produced titanium carbonitride films with a high growth rate of 1.6–2.0 Å per cycle and resistivities around 600 μΩ cm within a very wide ALD window of 220–400 °C. Importantly, film growth proceeded via self-limited surface reactions, which is the hallmark of an ALD process. Root mean square surface roughness was only 1.3% of the film thickness at 300 °C by atomic force microscopy. The films were polycrystalline with low intensity, broad reflections corresponding to the cubic TiN/TiC phase according to grazing incidence X-ray diffraction. Film composition by X-ray photoelectron spectroscopy was approximately TiC0.8N0.5 at 300 °C with small amounts of Al (6 at%), Cl (4 at%) and O (4 at%) impurities. Remarkably, self-limited growth and low Al content was observed in films deposited well above the solid-state thermal decomposition point of AlH2(tBuNCH2CH2NMe2), which is ca. 185 °C. Similar growth rates, resistivities, and film compositions were observed in ALD film growth trials using AlH2(tBuNCH2CH2NC4H8).

Recommended Literature
- [1] Cell spheroid creation by transcytotic intercellular gelation
- [2] Book reviews
- [3] Carbon nanotube-conducting polymer composite wires formed by fountain pen growth (FPG) route†
- [4] CFA-2 and CFA-3 (Coordination Framework Augsburg University-2 and -3); novel MOFs assembled from trinuclear Cu(i)/Ag(i) secondary building units and 3,3′,5,5′-tetraphenyl-bipyrazolate ligands†
- [5] Atomic-absorption determination of mercury in geological materials by flame and carbon-rod atomisation after solvent extraction and using co-extracted silver as a matrix modifier
- [6] Bulk recrystallization for efficient mixed-cation mixed-halide perovskite solar cells†
- [7] Characterisation of estrogen receptor alpha (ERα) expression in breast cancer cells and effect of drug treatment using targeted nanoparticles and SERS†
- [8] Bulk vs. surface flame retardancy of fully bio-based polyamide 10,10†
- [9] C–C bond fragmentation by Grob/Eschenmoser reactions, applications in dendrimer synthesis†
- [10] Brønsted–Lewis dual acidic ionic liquid immobilized on mesoporous silica materials as an efficient cooperative catalyst for Mannich reactions†










